

BzATP as a Photoaffinity Label for ATPase: An In-depth Technical Guide

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Compound of Interest

Compound Name: *BzATP triethylammonium salt*

Cat. No.: *B15614218*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-(4-Benzoyl)benzoyl adenosine 5'-triphosphate (BzATP) is a photoactivatable analog of adenosine 5'-triphosphate (ATP) that has been utilized as a photoaffinity label to identify and characterize ATP-binding sites in various proteins, particularly ATPases.[1][2] This guide provides a comprehensive overview of the principles, applications, and experimental protocols associated with the use of BzATP as a photoaffinity labeling reagent for ATPases.

BzATP's utility stems from the benzophenone moiety, which, upon UV irradiation, forms a highly reactive triplet-state diradical. This intermediate can then form a covalent bond with amino acid residues in close proximity, effectively "labeling" the ATP-binding pocket of the enzyme.[3] This technique allows for the stable and specific marking of ATP-binding subunits for subsequent identification and characterization.

While BzATP has been successfully employed to probe the nucleotide-binding sites of certain ATPases, such as mitochondrial F1-ATPase and sarcoplasmic reticulum Ca,Mg-ATPase, it is crucial to note that its efficacy and specificity as an active-site-directed probe for all types of ATPases, particularly ion-transporting ATPases, have been a subject of scientific debate.[4][5] This guide will delve into both the successful applications and the critical considerations for researchers employing this powerful tool.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of BzATP is essential for its effective use in experimental settings. The following tables summarize key quantitative data related to BzATP.

Property	Value	Reference
Chemical Name	2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate tri(triethylammonium) salt	
Molecular Weight	1018.97 g/mol	
Formula	C ₂₄ H ₂₄ N ₅ O ₁₅ P ₃ .C ₁₈ H ₄₅ N ₃	
Purity	≥95% (HPLC)	
Solubility	Soluble in water	
Storage	Store at -20°C	[6]

Table 1: Physicochemical Properties of **BzATP Triethylammonium Salt**

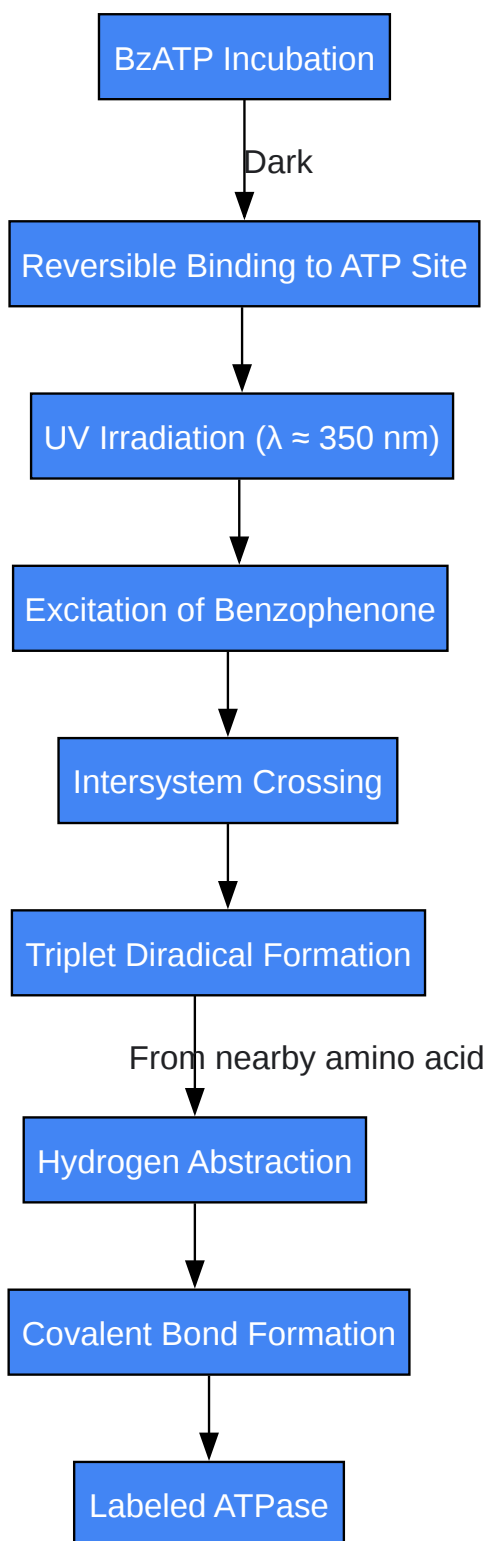
Parameter	Enzyme/Receptor	Value	Conditions	Reference
KD (approx.)	P2Y-purinergic receptor	5 nM	Turkey erythrocyte membranes, in the absence of light	[7]
Kd	Membrane-bound ATPases (renal (Na ⁺ + K ⁺)-ATPase, sarcoplasmic reticulum Ca-transport ATPase, gastric (H ⁺ + K ⁺)-ATPase)	0.8-1.2 μM	High-affinity site	[5]
Bmax	Membrane-bound ATPases (renal (Na ⁺ + K ⁺)-ATPase, sarcoplasmic reticulum Ca-transport ATPase, gastric (H ⁺ + K ⁺)-ATPase)	2-3 nmol/mg	High-affinity site	[5]
EC50	Rat P2X7 receptor	3.6 μM		
EC50	Human P2X7 receptor	7 μM		
EC50	Mouse P2X7 receptor	285 μM		

pEC50	P2X1 receptor	8.7	Partial agonist activity
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Table 2: Binding Affinities and Potency of BzATP

Mechanism of Photoaffinity Labeling

The process of photoaffinity labeling with BzATP involves a series of steps that ultimately lead to the covalent modification of the target protein.



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Caption: Mechanism of BzATP Photoaffinity Labeling.

Experimental Protocols

The following are detailed methodologies for key experiments involving BzATP as a photoaffinity label for ATPases, synthesized from published literature.

Synthesis of [γ - ^{32}P]BzATP

Objective: To synthesize radiolabeled BzATP for sensitive detection of labeled proteins.

Materials:

- BzATP
- [γ - ^{32}P]ATP
- Enzyme with ATP synthase activity (e.g., mitochondrial F1-ATPase)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl_2)
- Thin-layer chromatography (TLC) system

Protocol:

- Set up a reaction mixture containing BzATP, a catalytic amount of F1-ATPase, and [γ - ^{32}P]ATP in the reaction buffer.
- Incubate the mixture to allow for the exchange of the terminal phosphate.
- Monitor the reaction progress using TLC to separate [γ - ^{32}P]BzATP from [γ - ^{32}P]ATP.
- Purify the [γ - ^{32}P]BzATP using appropriate chromatographic techniques.

Photoaffinity Labeling of Mitochondrial F1-ATPase

This protocol is adapted from the foundational work of Williams and Coleman (1982).[\[1\]](#)

Materials:

- Purified soluble mitochondrial F1-ATPase or submitochondrial particles

- [^3H]BzATP or [$\gamma\text{-}^{32}\text{P}$]BzATP
- Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, with or without 5 mM MgCl_2)
- ATP, ADP (for competition experiments)
- UV lamp (long-wavelength, e.g., 350 nm)
- SDS-PAGE reagents
- Autoradiography or scintillation counting equipment

Protocol:

- Incubation: Incubate the F1-ATPase preparation with the desired concentration of radiolabeled BzATP in the labeling buffer in the dark for a predetermined time to allow for binding. For competition experiments, pre-incubate the enzyme with a molar excess of unlabeled ATP or ADP.
- Photolysis: Expose the sample to UV light at a specific wavelength (typically around 350 nm) for a defined period on ice to minimize thermal denaturation.
- Quenching: (Optional) Add a scavenger molecule to quench any unreacted photoactivated species.
- Removal of Unbound Ligand: Remove unbound BzATP by dialysis, gel filtration, or precipitation of the protein.
- Analysis:
 - Measure the extent of covalent incorporation by scintillation counting.
 - Determine the loss of ATPase activity using a standard enzyme assay.
 - Separate the labeled subunits by SDS-PAGE and identify the radiolabeled bands by autoradiography.

Photoaffinity Labeling of Sarcoplasmic Reticulum Ca,Mg-ATPase

This protocol is based on the study by Cable and Briggs (1984).[\[4\]](#)

Materials:

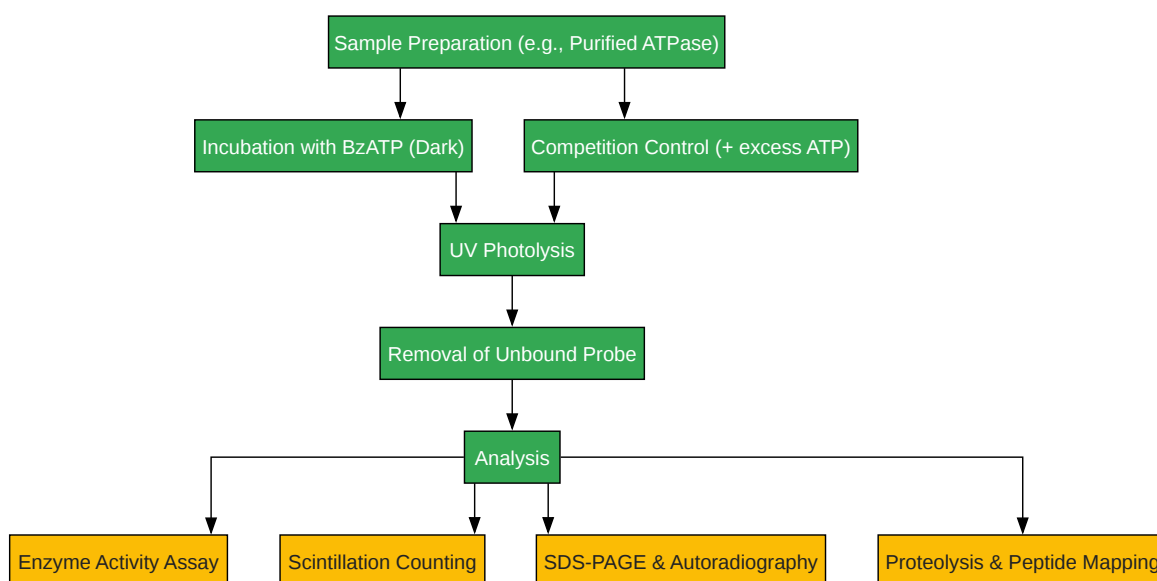
- Sarcoplasmic reticulum vesicles
- [α -³²P]BzATP
- Labeling buffer (e.g., 40 mM Tris-HCl, pH 7.0, 100 mM KCl, 5 mM MgCl₂, 0.1 mM CaCl₂)
- ATP (for competition)
- UV lamp
- Tryptic digestion reagents
- SDS-PAGE and autoradiography equipment

Protocol:

- Incubation: Incubate sarcoplasmic reticulum vesicles with [α -³²P]BzATP (e.g., 250 μ M) in the labeling buffer in the dark. For competition, include excess unlabeled ATP.
- Photolysis: Irradiate the mixture with UV light.
- Analysis of Incorporation and Activity: Measure the incorporation of the radiolabel and the corresponding inhibition of ATPase activity.
- Tryptic Digestion: Digest the photolabeled Ca,Mg-ATPase with trypsin to generate peptide fragments.
- Fragment Analysis: Separate the tryptic fragments by SDS-PAGE and identify the labeled fragments (e.g., A and B fragments) by autoradiography to localize the binding site within the protein sequence.

Experimental Workflow and Data Analysis

The overall workflow for a typical photoaffinity labeling experiment using BzATP is depicted below.



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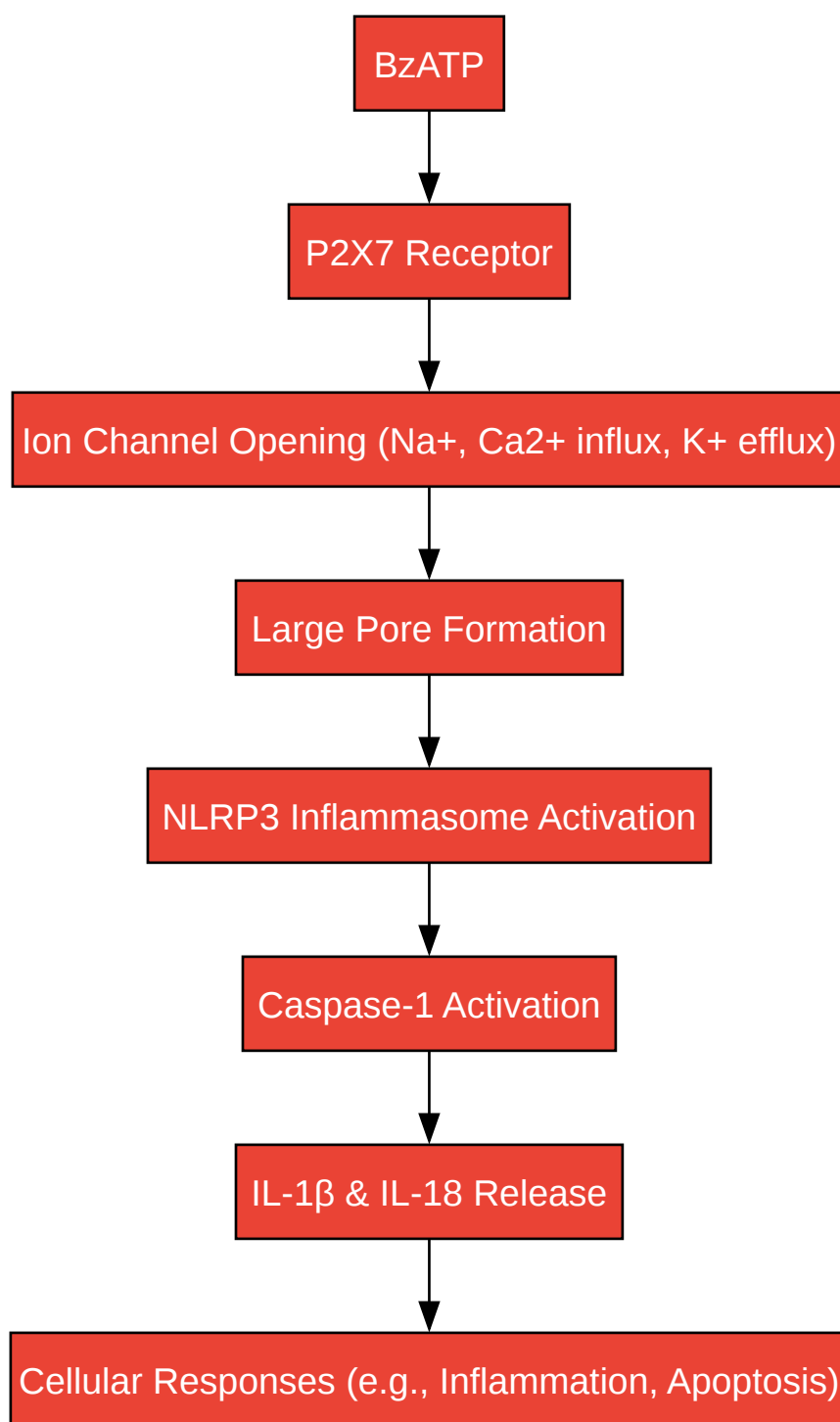
Caption: General Experimental Workflow for BzATP Photoaffinity Labeling.

Signaling Pathways and Broader Context

While the primary focus of this guide is on BzATP as a tool for studying ATPases, it is important to acknowledge its well-established role as a potent agonist of the P2X7 purinergic receptor.[6]

Activation of P2X7 receptors by BzATP initiates a cascade of downstream signaling events, including ion flux, inflammasome activation, and cytokine release. Researchers using BzATP in cellular or in vivo systems must consider these potent off-target effects.

BzATP as a P2X7R Agonist



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